5-chloroquinoline-8-sulfonyl Chloride
Overview
Description
5-Chloroquinoline-8-sulfonyl Chloride is a chemical compound with the molecular formula C9H5Cl2NO2S. It is primarily used in the preparation of heterocyclic sulfonamide compounds, which are useful as Edg-1 antagonists in the treatment of cancer . This compound appears as an off-white to light brown solid and is typically stored under inert atmosphere at temperatures between 2-8°C .
Preparation Methods
The synthesis of 5-Chloroquinoline-8-sulfonyl Chloride involves the reaction of 5-chloroquinoline with chlorosulfonic acid. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield .
Chemical Reactions Analysis
5-Chloroquinoline-8-sulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can potentially undergo such reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include bases like sodium hydroxide, catalysts like palladium, and solvents like dichloromethane. Major products formed from these reactions include various sulfonamide derivatives and coupled products .
Scientific Research Applications
5-Chloroquinoline-8-sulfonyl Chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloroquinoline-8-sulfonyl Chloride involves its ability to form covalent bonds with nucleophilic sites on biological molecules. This interaction can inhibit the function of enzymes or receptors, leading to the desired therapeutic effects. For example, as an Edg-1 antagonist, it can interfere with signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds to 5-Chloroquinoline-8-sulfonyl Chloride include:
8-Quinolinesulfonyl Chloride: This compound has similar reactivity and applications but differs in the position of the chlorine atom on the quinoline ring.
Anthraquinone-2-sulfonyl Chloride: Used in analytical chemistry for derivatization of amines, it shares functional similarities but has a different core structure.
The uniqueness of this compound lies in its specific substitution pattern on the quinoline ring, which imparts distinct reactivity and biological activity .
Properties
IUPAC Name |
5-chloroquinoline-8-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2S/c10-7-3-4-8(15(11,13)14)9-6(7)2-1-5-12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMXPLMVUMLWLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400848 | |
Record name | 5-chloroquinoline-8-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21121-54-0 | |
Record name | 5-chloroquinoline-8-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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